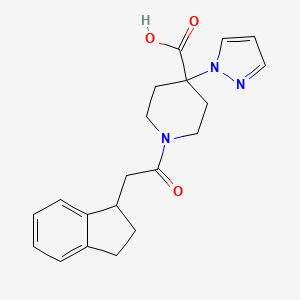
N-(5-bromo-2-pyridinyl)-2,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-2,4-diethoxybenzamide, also known as BDP-9066, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting properties that make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(5-bromo-2-pyridinyl)-2,4-diethoxybenzamide is not fully understood, but it is believed to act through a number of different pathways. One of the main mechanisms of action is thought to be through the inhibition of tubulin polymerization, which is essential for cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). It has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-bromo-2-pyridinyl)-2,4-diethoxybenzamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of different future directions for research on N-(5-bromo-2-pyridinyl)-2,4-diethoxybenzamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of research is the identification of novel therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases or viral infections. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and to optimize its potential therapeutic uses.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-2,4-diethoxybenzamide can be achieved through a multistep process starting with the reaction of 2,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-bromo-2-pyridinamine to yield the desired product.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-2,4-diethoxybenzamide has been studied for its potential therapeutic applications in a number of different areas. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of different cancer cell lines, including breast, lung, and colon cancers.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-21-12-6-7-13(14(9-12)22-4-2)16(20)19-15-8-5-11(17)10-18-15/h5-10H,3-4H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUBYQLPIWLJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)
![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)
![5-bromo-N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5350573.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isonicotinoyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5350574.png)


![3-(2,5-dihydro-1H-pyrrol-1-ylcarbonyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole](/img/structure/B5350603.png)
![2-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5350613.png)

![2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5350632.png)
![3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5350653.png)
![methyl 5-ethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5350660.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B5350665.png)
